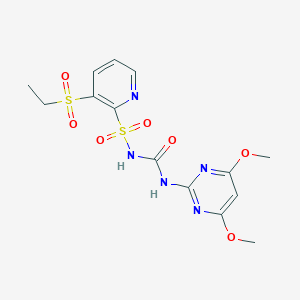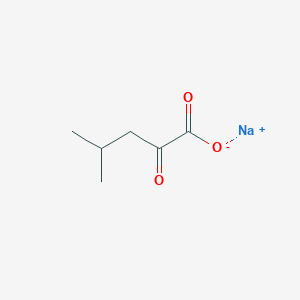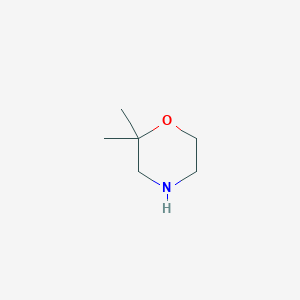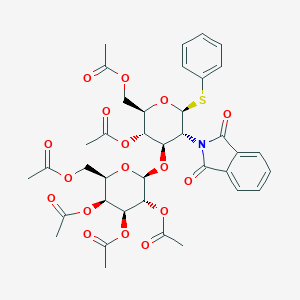
N-Alpha-acetyllysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Alpha-acetyllysine is a modified form of lysine, an amino acid that is essential for protein synthesis in the human body. This modification involves the addition of an acetyl group to the alpha-amino group of lysine, resulting in the formation of N-Alpha-acetyllysine. This modification has been found to have significant implications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Protein Modification and Cellular Role
N-Alpha-acetyllysine plays a significant role in protein modification. A study highlighted the importance of N(epsilon)-acetylation of lysine, a post-translational modification with a regulatory role in eukaryotes. The research demonstrated the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins, which has wide applications in defining cellular roles of this modification (Neumann, Peak-Chew, & Chin, 2008).
Role in Diverse Cellular Pathways
N-Alpha-acetyllysine's involvement extends beyond nuclear processes to diverse cellular pathways. A proteomics survey identified 388 acetylation sites in 195 proteins, revealing roles in cellular processes outside the nucleus, including in mitochondrial proteins and metabolism enzymes (Kim et al., 2006).
Maillard Reaction and Antioxidative Properties
Research on the Maillard reaction in a lactose-N(alpha)-acetyllysine model system found that blockage of N(alpha) group of lysine led to a faster development of color and antioxidative ability, important for food science and chemistry (Monti, Borrelli, Ritieni, & Fogliano, 2000).
Potential in Cancer Therapy
N-Alpha-acetyllysine has potential in cancer therapy. A study demonstrated that the knockdown of components of the protein N-alpha-acetyltransferase complex, which involves N-alpha-acetylation, triggers apoptosis in human cell lines, suggesting its role in cell survival and potential as a target for chemotherapy (Arnesen et al., 2006).
Apoptosis and Cell Survival
Further research on the N-alpha-acetylation of proteins by the Bcl-xL protein suggests a connection between this acetylation and cell survival. This study proposes that acetyl-CoA regulates protein N-alpha-acetylation, linking metabolic processes to apoptosis and cell survival (Yi et al., 2011).
Eigenschaften
CAS-Nummer |
152473-69-3 |
|---|---|
Produktname |
N-Alpha-acetyllysine |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-acetamido-6-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
VEYYWZRYIYDQJM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCCCN)C(=O)O |
melting_point |
256-258°C |
Andere CAS-Nummern |
1946-82-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
N-acetyl poly-L-lysine N-acetyl polylysine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)




![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)






